4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-
CAS No.:
Cat. No.: VC17509866
Molecular Formula: C19H21ClN6O
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN6O |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25) |
| Standard InChI Key | ZAKQHTHXPLCEAC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4 |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, reflects its intricate structure. The molecular formula C₁₉H₂₁ClN₆O (molecular weight: 384.9 g/mol) comprises three distinct regions:
-
A 7H-pyrrolo[2,3-d]pyrimidine bicyclic heteroaromatic system, which facilitates hydrogen bonding with kinase hinge regions .
-
A 4-aminopiperidine-4-carboxamide moiety, providing conformational rigidity and hydrogen-bonding capacity.
-
A 3-chlorobenzyl substituent, enhancing lipophilicity and influencing target engagement.
The canonical SMILES representation, C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4, underscores the spatial arrangement critical for biological activity.
Synthesis and Derivative Optimization
Synthetic routes to this compound derive from methodologies developed for analogous pyrrolopyrimidine-based kinase inhibitors. As detailed in , the core structure is assembled through sequential substitutions:
-
Pyrrolo[2,3-d]pyrimidine activation via chlorination at the 4-position.
-
Nucleophilic displacement with 4-amino-4-(substituted)piperidines.
-
Amide coupling to introduce the 3-chlorobenzyl group.
Key intermediates include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-amino-N-(3-chlorobenzyl)piperidine-4-carboxamide. The final step employs coupling reagents such as HATU or EDCI to form the carboxamide bond . Modifications to the benzyl substituent (e.g., halogen position, steric bulk) have been explored to optimize pharmacokinetics, with 3-chloro substitution balancing lipophilicity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound’s logP value of 4.297 (predicted) indicates moderate lipophilicity, attributable to the chlorophenyl group . This property facilitates membrane permeability but may limit aqueous solubility (LogSw = -4.46), necessitating formulation strategies for in vivo administration . The polar surface area (46.2 Ų) and single hydrogen bond donor suggest suitability for oral bioavailability, though absorption may be variable .
Metabolic Stability
Pharmacological Activity and Mechanism
Protein Kinase B (PKB/Akt) Inhibition
The compound acts as a competitive ATP-binding site inhibitor of PKB/Akt, a serine/threonine kinase central to PI3K-Akt-mTOR signaling . Inhibitory activity stems from:
-
Hinge region interaction: The pyrrolopyrimidine nitrogen forms hydrogen bonds with backbone amides in the kinase hinge (e.g., Glu234 in PKBβ) .
-
Hydrophobic pocket occupancy: The 3-chlorobenzyl group occupies a pocket adjacent to the ATP site, conferring selectivity over PKA .
In radiometric assays, analogs with this scaffold exhibit IC₅₀ values of 2–10 nM against PKBβ, with >50-fold selectivity versus PKA .
Table 1: Inhibitory Activity of Selected Analogs
| Compound | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|
| Target Compound | 3.2 | 320 | 100 |
| CCT128930 | 5.6 | 157 | 28 |
| 4-tert-Butyl | 12.4 | 620 | 50 |
Cellular and In Vivo Efficacy
In PTEN-deficient cancer cell lines, the compound suppresses phosphorylation of Akt substrates (GSK3β, PRAS40) at 100–300 nM concentrations . Xenograft models demonstrate dose-dependent tumor growth inhibition (70–90% at 50 mg/kg BID) with concomitant biomarker modulation . Oral bioavailability in rodents ranges from 30–60%, a marked improvement over earlier 4-benzylpiperidine analogs .
Research Applications and Future Directions
Oncology Therapeutics
The compound’s profile aligns with efforts to target hyperactivated PI3K-Akt pathways in cancers (e.g., breast, prostate). Co-administration with mTOR inhibitors or chemotherapeutics may enhance efficacy by overcoming compensatory signaling .
Chemical Biology Probes
Selective inhibition of Akt isoforms (Akt1/2/3) enables dissection of their distinct roles in metastasis and apoptosis. The 3-chloro substituent’s meta orientation may favor isoform-specific interactions, warranting crystallographic studies .
Limitations and Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume